Lithium diisopropylamide mono(tetrahydrofuran)

Catalog No.
S1491350
CAS No.
123333-84-6
M.F
C10H22LiNO
M. Wt
179.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium diisopropylamide mono(tetrahydrofuran)

CAS Number

123333-84-6

Product Name

Lithium diisopropylamide mono(tetrahydrofuran)

IUPAC Name

lithium;di(propan-2-yl)azanide;oxolane

Molecular Formula

C10H22LiNO

Molecular Weight

179.3 g/mol

InChI

InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1

InChI Key

YTJXGDYAEOTOCG-UHFFFAOYSA-N

SMILES

[Li+].CC(C)[N-]C(C)C.C1CCOC1

Canonical SMILES

[Li+].CC(C)[N-]C(C)C.C1CCOC1

Isomeric SMILES

[Li+].CC(C)[N-]C(C)C.C1CCOC1

Lithium diisopropylamide mono(tetrahydrofuran) (LDA) is a strong base and nucleophile commonly used in organic chemistry research. It is typically sold and used as a solution in an inert solvent, such as cyclohexane or tetrahydrofuran (THF).

Reactivity and Applications

LDA's strong basicity allows it to deprotonate a wide range of organic compounds, generating carbanions. These carbanions can then act as nucleophiles in various organic reactions, enabling the formation of new carbon-carbon bonds.

Here are some specific examples of LDA applications in scientific research:

  • Anionic polymerization: LDA can initiate the polymerization of certain monomers, such as lactide, to form polymers with controlled properties. Source: Sigma-Aldrich product page, "Lithium diisopropylamide mono(tetrahydrofuran) 1.5M cyclohexane":
  • Organic synthesis: LDA is used in various organic synthesis reactions, including:
    • Alkylation: LDA can deprotonate terminal alkynes, forming carbanions that can react with alkyl halides to form new carbon-carbon bonds. Source: Chemistry LibreTexts, "Alkylation of Alkynes":
    • Aldol condensation: LDA can deprotonate aldehydes or ketones, generating enolates that can participate in aldol condensation reactions to form β-hydroxycarbonyl compounds. Source: Khan Academy, "Aldol Condensation":
    • Epoxidation: LDA can be used to generate enolates that can react with epoxidizing agents to form epoxides. Source: ScienceDirect, "Enantioselective Epoxidation of α,β-Unsaturated Aldehydes":

Lithium diisopropylamide mono(tetrahydrofuran) is a lithium-containing organometallic compound with the molecular formula C10H22LiNO. It is a solution formed by lithium diisopropylamide in tetrahydrofuran, recognized for its strong, non-nucleophilic basicity. This compound is particularly effective in deprotonating weakly acidic compounds without engaging carbonyl groups, making it a versatile reagent in organic synthesis. Its unique properties arise from the coordination with tetrahydrofuran, which enhances solubility and stability in non-polar solvents, allowing for more selective reactions compared to other bases .

LDA acts as a strong base due to the lone pair on the nitrogen atom of the diisopropylamide group. This lone pair readily accepts a proton from a weakly acidic C-H bond, forming the corresponding carbanion and lithium diisopropylamide (LiDIsop) molecule. The THF molecule helps to stabilize the Li cation through Lewis acid-base interaction [].

LDA is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Highly flammable: Both LDA and its common solvents (cyclohexane, heptane) are flammable liquids.
  • Severe skin and eye irritant: Contact with LDA can cause severe burns and eye damage [].
  • Toxic: Inhalation or ingestion of LDA can be harmful or fatal [].
  • Air and moisture sensitive: Decomposes readily upon exposure to air or moisture, releasing flammable and toxic fumes [].

Lithium diisopropylamide mono(tetrahydrofuran) primarily facilitates deprotonation reactions, generating carbanions or enolate anions from carbonyl-containing compounds. These anions can participate in various organic reactions, including:

  • Alkylation: Adding alkyl groups to nucleophiles.
  • Acylation: Introducing acyl groups to form ketones or esters.
  • Aldol Condensation: Forming β-hydroxy carbonyl compounds through the reaction of aldehydes or ketones.
  • α-Selenation: Involving selenium in the formation of α-seleno carbonyl compounds.

The typical reaction conditions involve low temperatures (0°C to -78°C) and an inert atmosphere (usually nitrogen or argon) to maintain product stability .

While primarily utilized in synthetic organic chemistry, lithium diisopropylamide mono(tetrahydrofuran) has shown potential biological applications. It is employed in synthesizing pharmaceutical intermediates and active compounds, including components for muscarinic M3 receptor antagonists. Its ability to facilitate complex organic transformations can lead to the development of biologically active molecules .

Lithium diisopropylamide mono(tetrahydrofuran) is synthesized by reacting diisopropylamine with n-butyllithium in the presence of tetrahydrofuran. This reaction is typically conducted at low temperatures to ensure product stability. The process can be scaled up for industrial production while maintaining strict control over reaction conditions to ensure purity and concentration.

The compound has diverse applications across various fields:

  • Organic Synthesis: As a strong base for deprotonation and generation of nucleophiles.
  • Polymer Chemistry: Used as an initiator in the anionic polymerization of D,L-lactide.
  • Material Science: Involved in synthesizing advanced materials and fine chemicals.
  • Pharmaceutical Development: Critical in preparing intermediates for drug synthesis .

Research indicates that lithium diisopropylamide mono(tetrahydrofuran) interacts with various substrates through complex mechanisms. Studies have highlighted its role in mediating reactions involving imines and unsaturated esters, demonstrating its utility in facilitating lithiation processes. The presence of tetrahydrofuran affects solvation dynamics, influencing reaction pathways and rates .

Similar Compounds

Compound NameDescription
Lithium diisopropylamideA strong base used similarly but without tetrahydrofuran coordination.
Lithium bis(trimethylsilyl)amideAnother strong base with different steric properties, often used for different types of reactions.
Potassium tert-butoxideA strong base utilized primarily for elimination reactions forming less substituted alkenes.

Uniqueness

Lithium diisopropylamide mono(tetrahydrofuran) stands out due to its coordination with tetrahydrofuran, enhancing its solubility and stability compared to other bases. This unique feature allows it to perform more selective deprotonation reactions, making it particularly valuable in complex organic syntheses .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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